molecular formula C10H7ClIN B2743667 4-Chloro-3-iodo-2-methylquinoline CAS No. 1033931-93-9

4-Chloro-3-iodo-2-methylquinoline

Cat. No.: B2743667
CAS No.: 1033931-93-9
M. Wt: 303.53
InChI Key: RAXQMBUWHAGUBH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the sequential halogenation process, where 2-methylquinoline is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 4-chloro-2-methylquinoline. This intermediate is then subjected to iodination using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodo-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or amines can be used as nucleophiles.

    Electrophilic Substitution: Halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

  • Substituted quinoline derivatives with various functional groups.
  • Coupled products with aryl or alkyl groups attached to the quinoline ring.

Scientific Research Applications

4-Chloro-3-iodo-2-methylquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:

    DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate with DNA, disrupting DNA replication and transcription processes.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the halogen substituents, making it less reactive in certain chemical transformations.

    4-Chloro-2-methylquinoline: Contains only the chlorine substituent, limiting its versatility in cross-coupling reactions.

    3-Iodo-2-methylquinoline: Contains only the iodine substituent, which may affect its reactivity and applications.

Uniqueness: 4-Chloro-3-iodo-2-methylquinoline is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

4-chloro-3-iodo-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQMBUWHAGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033931-93-9
Record name 4-chloro-3-iodo-2-methylquinoline
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